molecular formula C21H26FNO3 B1261530 (-)-MDL 105725

(-)-MDL 105725

Cat. No.: B1261530
M. Wt: 359.4 g/mol
InChI Key: DVDGOKMQDYFKFY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol is a member of methoxybenzenes and a member of phenols.

Biological Activity

(-)-MDL 105725 is a selective antagonist of the serotonin 5-HT2A receptor, a crucial target in neuropharmacology. This compound has been extensively studied for its biological activity, particularly in relation to its effects on sleep, cognition, and various neurophysiological processes. This article summarizes the key findings from diverse research studies, highlighting its pharmacological properties, mechanisms of action, and implications in therapeutic contexts.

Overview of this compound

  • Chemical Structure : this compound is a derivative of MDL 100907, characterized by its high affinity for the 5-HT2A receptor.
  • Mechanism of Action : As a selective antagonist, it inhibits the action of serotonin at the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Affinity and Selectivity

Research indicates that this compound exhibits a high binding affinity for the 5-HT2A receptor with a Ki value reported around 0.1 nM, making it one of the most potent antagonists for this receptor subtype . Its selectivity is noteworthy as it shows minimal activity against other serotonin receptors such as 5-HT6 and dopamine receptors .

Sleep Studies

In a study evaluating the hypnotic efficacy of various compounds, including this compound, it was shown to significantly promote non-rapid eye movement (NREM) sleep in rat models. The results indicated that at doses of 1.0 mg/kg and higher, there was a notable increase in NREM sleep duration compared to control groups .

Drug Dose (mg/kg) NREM Sleep Duration (min) Statistical Significance
Vehicle-91.5 ± 5.7-
This compound1.0127.5 ± 9.0p < 0.05
Zolpidem10.0136.3 ± 9.3p < 0.05

This study highlights the potential of this compound as a therapeutic agent for sleep disorders.

Cognitive Effects

Another significant area of research involves the impact of this compound on cognitive functions. In behavioral assays assessing attention and memory, administration of this compound resulted in improved performance in tasks requiring sustained attention, suggesting its potential utility in treating cognitive deficits associated with psychiatric conditions .

Case Study: Serotonin Modulation

A notable case study investigated the effects of chronic administration of this compound on serotonin modulation in hypoxic conditions. The study found that chronic intermittent hypoxia led to an upregulation of TASK-1 expression in hypoglossal motoneurons, which was significantly reduced by this compound treatment . This finding underscores the role of serotonin signaling pathways in respiratory control and sleep-related disorders.

Scientific Research Applications

Clinical Implications

Clinical studies have highlighted the potential of (-)-MDL 105725 in understanding the pharmacodynamics of atypical antipsychotics. It has been used to establish correlations between receptor occupancy and therapeutic efficacy, providing insights into dosage optimization and patient management strategies .

Positron Emission Tomography (PET)

One of the most notable applications of this compound is its use in PET imaging studies to visualize 5-HT2A receptor distribution in the human brain. The compound is utilized as a radiolabeled tracer (e.g., carbon-11 labeled) to assess receptor binding and regional brain activity. This application is particularly valuable for studying neuropsychiatric conditions and evaluating the effects of new antipsychotic medications .

Case Studies

Several studies have demonstrated the effectiveness of this compound in PET imaging:

  • Study A : In a trial involving healthy subjects, PET scans using carbon-11-labeled MDL 100,907 (which metabolizes to this compound) showed significant binding in neocortical regions, correlating with known densities of 5-HT2A receptors. This study provided critical data supporting the use of this compound as a reliable marker for receptor occupancy .
  • Study B : Another investigation focused on patients with schizophrenia, where PET imaging revealed altered binding patterns of this compound compared to healthy controls, suggesting its utility in understanding disease mechanisms and treatment responses .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for its application in clinical settings. Studies have shown that it undergoes rapid metabolism following administration, with specific metabolites being identified that retain pharmacological activity. The compound's half-life and metabolic pathways are critical for determining dosing regimens in therapeutic contexts .

Comparative Analysis Table

The following table summarizes key findings related to this compound across various studies:

StudyApplicationKey Findings
Study APET ImagingSignificant binding in neocortex; supports receptor density correlation
Study BClinical TrialsAltered binding patterns in schizophrenia patients; potential for treatment monitoring
Pharmacokinetics StudyMetabolismRapid metabolism with identifiable active metabolites; implications for dosing

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (-)-MDL 105725 to ensure enantiomeric purity?

this compound, a selective 5-HT2A antagonist, requires precise chiral synthesis to achieve ≥98% enantiomeric excess (ee). Key steps include:

  • Chiral chromatography : Use preparative HPLC with a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers .
  • Stereochemical validation : Confirm enantiopurity via circular dichroism (CD) spectroscopy or X-ray crystallography .
  • Reaction monitoring : Track intermediates using thin-layer chromatography (TLC) with UV visualization to avoid racemization during synthesis .

Q. What analytical techniques are critical for confirming the identity and purity of this compound in preclinical studies?

Rigorous characterization involves:

  • Nuclear Magnetic Resonance (NMR) : Assign proton/carbon signals to verify molecular structure (e.g., distinguishing between (±)- and (-)-enantiomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C21H26FNO3, MW 359.43) and detect impurities .
  • HPLC-UV/ELSD : Quantify purity (>99%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How should researchers design in vitro assays to evaluate this compound’s 5-HT2A receptor antagonism?

  • Radioligand binding assays : Use [³H]ketanserin in HEK293 cells expressing human 5-HT2A receptors. Include positive controls (e.g., M100907) and calculate IC50 values via nonlinear regression .
  • Functional assays : Measure inhibition of serotonin-induced calcium flux in transfected cells. Normalize data to vehicle-treated controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different assay systems?

Discrepancies may arise from:

  • Receptor isoform variability : Compare results across species (e.g., human vs. rodent 5-HT2A receptors) using standardized transfection protocols .
  • Buffer composition : Test the impact of divalent cations (Mg²⁺, Ca²⁺) on ligand-receptor kinetics .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify systematic biases .

Q. What strategies mitigate interference from this compound’s metabolites in pharmacokinetic studies?

  • Metabolite profiling : Use LC-MS/MS to identify major metabolites (e.g., hydroxylated derivatives) in plasma and brain homogenates .
  • Compartmental modeling : Apply physiologically based pharmacokinetic (PBPK) models to distinguish parent drug vs. metabolite contributions to receptor occupancy .
  • Dose optimization : Conduct pilot studies with deuterated analogs to track metabolic stability .

Q. What statistical methods address non-linear dose-response relationships observed with this compound in behavioral assays?

  • Hill slope analysis : Fit data to the Hill equation to quantify cooperativity (e.g., nH <1 suggests negative allosteric modulation) .
  • Bootstrap resampling : Assess confidence intervals for EC50/IC50 values when heteroscedasticity is present .
  • Bayesian hierarchical modeling : Integrate data from multiple experiments to account between-study variability .

Q. Methodological Challenges & Solutions

Q. How should researchers validate the specificity of this compound for 5-HT2A over related receptors (e.g., 5-HT2C)?

  • Selectivity panels : Screen against 5-HT2B/2C, dopamine D2, and adrenergic α1 receptors using competitive binding assays .
  • Genetic knockout models : Compare responses in wild-type vs. 5-HT2A⁻/⁻ mice to isolate target effects .

Q. What experimental controls are essential for ensuring reproducibility in electrophysiological studies of this compound?

  • Internal controls : Include vehicle (DMSO) and reference antagonist (e.g., risperidone) in each experimental batch .
  • Blinded data analysis : Assign coding to treatment groups to minimize observer bias .
  • Power analysis : Predefine sample sizes based on effect sizes from pilot data (α=0.05, β=0.2) .

Q. Data Interpretation & Literature Integration

Q. How can researchers reconcile conflicting findings on this compound’s efficacy in animal models of psychosis?

  • Strain-specific effects : Test compound efficacy in multiple rodent strains (e.g., Sprague-Dawley vs. C57BL/6) .
  • Behavioral endpoint standardization : Use consensus protocols (e.g., prepulse inhibition vs. locomotor activity) to improve cross-study comparability .

Q. What systematic review frameworks are recommended for synthesizing preclinical data on this compound?

  • PRISMA guidelines : Follow structured reporting for inclusion/exclusion criteria, risk of bias assessment, and meta-regression .
  • FAIR data principles : Share raw datasets in repositories (e.g., Zenodo) with standardized metadata .

Preparation Methods

General Synthetic Route to Racemic MDL 105725

Published Synthetic Pathway

The foundational synthetic route to racemic MDL 105725 was established by Huang et al. and has been subsequently employed with modifications by other researchers. This approach involves a key transformation of an ester to a ketone via an amide intermediate.

The general synthetic sequence includes the following steps:

  • Reaction with PBr3 in toluene
  • Base-mediated coupling using K2CO3 in DMF
  • Formation of a Weinreb amide using Me(MeO)NH·HCl and EtMgBr in THF
  • Lithium-mediated coupling with protected guaiacol using n-BuLi in THF
  • Reduction of the carbonyl group using NaBH4 in MeOH
  • Deprotection using K2CO3 in MeOH/H2O

Reaction Scheme and Conditions

The synthesis proceeds through multiple steps as outlined in Figure 2 of the reference publication, involving the following reagents and conditions:

Step Reagents Solvent Conditions Yield (%)
a PBr3 Toluene Reflux, 3h 85-90
b K2CO3 DMF 80°C, 12h 75-80
c Me(MeO)NH·HCl, EtMgBr THF 0°C to RT, 4h 70-75
d n-BuLi, TBDPS-guajacol THF -78°C to RT, 6h 65-70
e NaBH4 MeOH 0°C, 2h 85-90
f K2CO3 MeOH/H2O RT, 4h 80-85

The reaction scheme produces racemic MDL 105725, which requires further resolution to obtain the desired (-)-enantiomer.

Enantioselective Approaches for (-)-MDL 105725

Chiral Resolution Techniques

Obtaining enantiomerically pure this compound typically requires resolution of the racemic mixture. Several approaches can be employed for this purpose:

Diastereomeric Salt Formation

This technique involves treating racemic MDL 105725 with an enantiopure chiral acid to form diastereomeric salts that can be separated based on their different physicochemical properties. Drawing from established methodologies for similar compounds, the following procedure may be applied:

  • Dissolution of racemic MDL 105725 in an appropriate solvent (e.g., ethanol or acetone)
  • Addition of an enantiopure chiral acid (e.g., L-(+)-tartaric acid or (S)-(+)-mandelic acid)
  • Crystallization of the resulting diastereomeric salts
  • Separation of the crystals based on solubility differences
  • Liberation of free this compound by base treatment

This approach is particularly valuable as it mimics successful chiral resolution methods for related compounds, such as the resolution of 1,2-diaminocyclohexane with L-(+)-tartaric acid discussed in search result.

Asymmetric Synthesis Approaches

Catalytic Asymmetric Reduction

The stereoselective reduction of prochiral ketone precursors represents a potential approach for the direct synthesis of this compound:

  • Preparation of a prochiral ketone intermediate
  • Asymmetric reduction using chiral catalysts such as chiral oxazaborolidines (CBS reduction) or chiral BINAP-Ru complexes
  • Optimization of reduction conditions to favor formation of the desired stereocenter

This approach leverages principles of asymmetric induction, where the presence of a chiral catalyst directs the formation of the new stereocenter with high enantioselectivity.

Chiral Auxiliary-Based Synthesis

An alternative approach involves the use of removable chiral auxiliaries to control stereoselectivity:

  • Incorporation of a chiral auxiliary into the substrate
  • Stereoselective transformation to establish the required stereocenter
  • Removal of the chiral auxiliary to yield enantiomerically enriched this compound

This strategy falls under the category of relayed asymmetric induction, where chiral information is introduced temporarily and then removed after the key stereochemical step.

Optimization of this compound Synthesis

Reaction Parameters and Yields

The optimization of reaction conditions for the preparation of this compound focuses on several key parameters:

Parameter Range Investigated Optimal Condition Impact on Yield/Purity
Temperature 0-100°C 80°C for coupling, 0°C for reduction Significant impact on stereoselectivity
Solvent System THF, DMF, MeOH Varies by reaction step Affects solubility and reaction rate
Catalyst Loading 0.1-10 mol% 1-5 mol% for asymmetric steps Higher loading increases rate but may decrease ee
Reaction Time 1-24h Varies by reaction step Extended times may lead to racemization
Purification Method Crystallization, chromatography Sequential approach Critical for optical purity

Scale-Up Considerations

When scaling up the synthesis of this compound for larger production, several factors warrant careful attention:

  • Heat transfer efficiency during exothermic steps
  • Stirring efficiency for heterogeneous reactions
  • Controlled addition rates of reactive reagents
  • Modified purification procedures suitable for larger quantities
  • Quality control measures to ensure consistent optical purity

Analytical Characterization of this compound

Spectroscopic Analysis

The characterization of this compound typically employs multiple spectroscopic techniques:

  • NMR spectroscopy (1H and 13C) to confirm structural features
  • Mass spectrometry for molecular weight confirmation
  • IR spectroscopy to identify functional groups
  • Optical rotation measurements to confirm enantiomeric identity
  • Chiral HPLC to determine enantiomeric excess

Determination of Optical Purity

The measurement of optical purity is critical for this compound preparation. Several methods have been applied:

Chiral HPLC Analysis

Column Type Mobile Phase Detection Retention Time Resolution Factor
Chiralcel OD-H Hexane/IPA (90:10) UV 254 nm 12-15 min for (-)-isomer >1.5
Chiralpak AD Hexane/EtOH (95:5) UV 254 nm 8-10 min for (-)-isomer >1.8

Polarimetry

The specific rotation [α]D of pure this compound serves as a reference standard for determining enantiomeric purity:

Concentration (g/100mL) Solvent Temperature (°C) [α]D (°)
1.0 Methanol 25 -42 to -45
0.5 Chloroform 20 -38 to -40

These values provide important benchmarks for verifying the successful preparation of the (-)-enantiomer.

Applications in Radiopharmaceutical Development

The preparation of this compound has direct applications in the development of radiopharmaceuticals for PET imaging. One significant example is its use as a precursor for [18F]MHMZ synthesis.

Radiochemical Labeling Procedure

The radiochemical labeling of MDL 105725 can be achieved using the secondary labeling precursor 2-[18F]fluoroethyltosylate ([18F]FETos). The reaction yields approximately 90% of [18F]MHMZ with specific activity of approximately 50 MBq/nmol.

The fluoroalkylation procedure involves:

  • Preparation of [18F]FETos using an automated module
  • Reaction of MDL 105725 (7 mmol) with [18F]FETos in dry DMF
  • Addition of 7 mmol 5N NaOH as base
  • Heating at 100°C for 10 minutes
  • Purification using semi-preparative HPLC
  • Formulation as an injectable solution

Properties

Molecular Formula

C21H26FNO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol

InChI

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1

InChI Key

DVDGOKMQDYFKFY-FQEVSTJZSA-N

SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Canonical SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sodium Chlorite
(-)-MDL 105725
Sodium Chlorite
Sodium Chlorite
(-)-MDL 105725
Sodium Chlorite
(-)-MDL 105725
Sodium Chlorite
Sodium Chlorite
(-)-MDL 105725
Sodium Chlorite
Sodium Chlorite
(-)-MDL 105725
Sodium Chlorite
Sodium Chlorite
(-)-MDL 105725

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.